BenchChemオンラインストアへようこそ!

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Medicinal Chemistry Physicochemical Properties ADME

Select this meta-substituted regioisomer for rational drug design where the amine vector is critical. Unlike ortho (CAS 1178272-15-5) or para (CAS 1184589-25-0) analogs, the meta geometry provides a unique spatial orientation that cannot be replicated by simple isomer interchange without redesigning the pharmacophore. The primary amine enables facile amide coupling, reductive amination, or bioconjugation, while the 1-methylpyrazole serves as a metabolically stable hinge-binding motif. Backed by a validated cGAS co-crystal structure (PDB: 7FTW), this scaffold supports structure-based optimization of potency and selectivity. The moderate LogP (~1.17) suggests favorable oral bioavailability for lead development programs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1178650-39-9
Cat. No. B1488508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
CAS1178650-39-9
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC(=C2)CN
InChIInChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3
InChIKeyZGRQVGOBMMJNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: [3-(1-Methyl-1H-Pyrazol-4-yl)phenyl]methanamine CAS 1178650-39-9 for Medicinal Chemistry and Chemical Biology


[3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178650-39-9) is a heterocyclic building block featuring a 1-methylpyrazole core linked to a phenylmethanamine moiety [1]. This structural architecture positions the primary amine for facile derivatization (e.g., amide coupling, reductive amination) while the 1-methylpyrazole provides a metabolically stable, hydrogen bond-accepting pharmacophore [2]. The compound is commercially available with typical purities ranging from 95% to 98% . Its primary utility lies as a versatile intermediate in medicinal chemistry, where the substitution pattern on the phenyl ring (meta to the amine) can impart distinct steric and electronic properties compared to ortho- or para-substituted analogs, potentially influencing target binding and physicochemical parameters .

Why [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine Cannot Be Casually Substituted: A Procurement Perspective on Regioisomerism


The selection of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine over its closely related analogs is not arbitrary; the position of the methanamine group on the phenyl ring dictates its behavior in subsequent chemical transformations and its potential biological activity. For example, the ortho-substituted isomer, [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178272-15-5), introduces significant steric hindrance around the primary amine, which can dramatically reduce reaction yields in amide bond formations or alter the conformation of final ligands in a biological target's binding pocket . Conversely, the para-substituted isomer, [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1184589-25-0), offers a more linear geometry, affecting the vector of the amine and, consequently, the overall shape and binding mode of the derived molecules . The meta-substitution pattern of the target compound offers a unique balance, providing a distinct orientation that cannot be replicated by simply interchanging one regioisomer for another without fundamentally redesigning the molecule's pharmacophore and physicochemical profile [1].

Quantitative Differentiation Guide: [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine vs. Analogs


Comparative Physicochemical Properties: logP as a Predictor of Permeability and Solubility

The calculated partition coefficient (logP) provides a quantitative basis for differentiating the meta-substituted target compound from its ortho and para regioisomers. The target compound, [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, exhibits a computed logP of 1.17, as reported by Fluorochem . In contrast, the ortho-substituted isomer, [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178272-15-5), displays a significantly lower logP of 0.797 [1]. This difference of approximately 0.37 logP units suggests the meta isomer is moderately more lipophilic, a factor that can influence membrane permeability and metabolic stability in biological assays. For the para isomer, a logP value was not available from the primary vendor source for direct comparison .

Medicinal Chemistry Physicochemical Properties ADME

Structural Validation: X-ray Crystallography Confirms Binding Mode of a Close Analog

While direct quantitative bioactivity data for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine is scarce in the public domain, high-resolution structural evidence exists for a directly related analog. The compound 5-bromo-2-hydroxy-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]benzamide, which incorporates the target compound's core as its amine component, has been co-crystallized with human cyclic GMP-AMP synthase (cGAS) and its structure deposited in the RCSB Protein Data Bank (PDB ID: 7FTW) at 2.05 Å resolution [1]. This provides definitive proof that the 3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine scaffold is capable of engaging a therapeutically relevant protein target. In contrast, no such co-crystal structures have been reported for the ortho- or para-regioisomeric scaffolds with this specific target, highlighting the unique binding orientation afforded by the meta-substitution.

Structural Biology Medicinal Chemistry cGAS Inhibitor

Comparative Purity and Vendor Specifications for Procurement Decisions

For research and development procurement, the purity and specifications of a building block are critical. The target compound, [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, is consistently available from major vendors with a specified purity of 98% (Fluorochem) or 95% (AKSci, CymitQuimica) . In comparison, the ortho isomer [2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine (CAS 1178272-15-5) is listed at 95% purity . While both are of high research-grade quality, the availability of a 98% purity option for the meta isomer can be a differentiating factor for researchers requiring minimal impurities for sensitive assays or precise stoichiometric calculations. The para isomer is also available in high purity, but its direct procurement may be guided by different synthetic requirements.

Procurement Quality Control Building Blocks

Synthetic Versatility: Demonstrated Use as a Key Intermediate in Bioactive Molecule Synthesis

The target compound's utility as a building block is demonstrated by its incorporation into more complex, biologically active molecules. A notable example is its use as the amine component in the synthesis of 5-bromo-2-hydroxy-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]benzamide, a known inhibitor of human cGAS [1]. This is a direct, published application. While the ortho and para isomers can also be used in similar amide bond-forming reactions, the specific biological outcome is a function of the final molecule's overall shape and pharmacophore, which is directly tied to the regioisomeric identity of the building block. The existence of this specific, published derivative for the meta isomer confirms its utility and provides a starting point for further medicinal chemistry exploration.

Synthetic Chemistry Medicinal Chemistry cGAS Inhibitor

Strategic Application Scenarios for [3-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine in Research & Development


Structure-Based Drug Design (SBDD) Targeting cGAS

Leverage the validated binding mode of a derivative (PDB ID: 7FTW) as a foundation for a rational drug discovery program. The co-crystal structure provides a precise 3D template for optimizing interactions with the cGAS active site, enabling the design of novel inhibitors with improved potency and selectivity. This scenario is uniquely supported by the meta-substituted scaffold [1].

Medicinal Chemistry SAR Exploration of Pyrazole-Containing Kinase Inhibitors

Use [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine as a key intermediate to explore the impact of phenyl ring substitution on kinase inhibition. The meta-amine provides a vector for attaching diverse warheads, while the 1-methylpyrazole moiety is a well-known kinase hinge-binding motif. The moderate logP (1.17) suggests a favorable balance for oral bioavailability, guiding lead optimization .

Chemical Biology Tool Compound Synthesis

Employ this building block to create novel chemical probes for target identification or pathway interrogation. The primary amine allows for facile conjugation to biotin, fluorescent dyes, or photoaffinity labels. Its commercial availability in high purity (up to 98%) ensures the generation of clean probes with minimal byproducts that could confound biological assays .

Quote Request

Request a Quote for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.